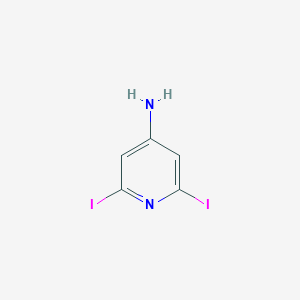
4-Amino-2,6-diiodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,6-diiodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino and diiodo groups at the 4 and 2,6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-diiodopyridine typically involves the iodination of 4-aminopyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the 2 and 6 positions of the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2,6-diiodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine atoms or the amino group.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,6-diiodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.
Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2,6-diiodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dichloropyridine: Similar in structure but with chlorine atoms instead of iodine, it exhibits different reactivity and applications.
4-Amino-2,6-dibromopyridine: Another halogenated analog with bromine atoms, used in similar contexts but with distinct chemical properties.
4-Amino-2,6-difluoropyridine: Featuring fluorine atoms, this compound has unique electronic properties and is used in different research areas.
Uniqueness: 4-Amino-2,6-diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties. The larger atomic size and higher polarizability of iodine compared to other halogens make this compound particularly useful in applications requiring specific electronic or steric characteristics.
Eigenschaften
Molekularformel |
C5H4I2N2 |
|---|---|
Molekulargewicht |
345.91 g/mol |
IUPAC-Name |
2,6-diiodopyridin-4-amine |
InChI |
InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |
InChI-Schlüssel |
WRQRJAIFOVSGER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1I)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

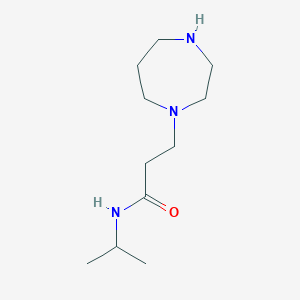
![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)
![2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12114974.png)
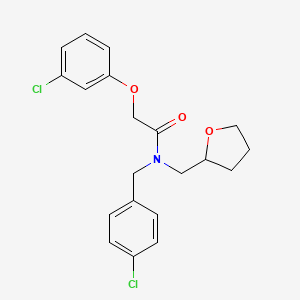
![Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12114981.png)
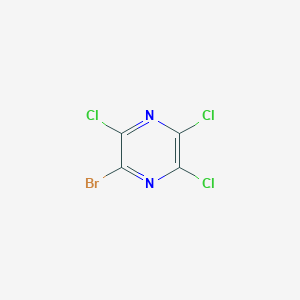
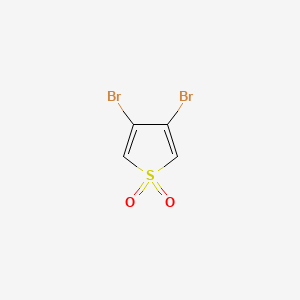

![6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12115005.png)
